N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide, also known as BMS-986165, is a small molecule drug that has been developed as a treatment for autoimmune diseases such as psoriasis and psoriatic arthritis. It belongs to the class of drugs known as tyrosine kinase inhibitors and works by inhibiting the activity of the Janus kinase (JAK) family of enzymes.
Wirkmechanismus
N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide works by inhibiting the activity of the JAK family of enzymes, which play a key role in the immune response. By blocking the activity of these enzymes, the drug is able to reduce inflammation and improve symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cytokine signaling pathways and the suppression of immune cell activation and proliferation. These effects contribute to the drug's ability to reduce inflammation and improve symptoms of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide for lab experiments is its potency and specificity, which allows for precise control over the inhibition of JAK enzymes. However, the drug's high cost and limited availability may make it difficult for some researchers to obtain and use in their experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide, including the investigation of its efficacy in other autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, as well as the development of more potent and specific JAK inhibitors. Additionally, further studies are needed to better understand the long-term safety and efficacy of the drug in humans.
Synthesemethoden
The synthesis of N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 2-chloro-6-fluorobenzylamine with tert-butyl isocyanide to form the corresponding tert-butyl carbamate. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a treatment for autoimmune diseases. In preclinical studies, the drug has been shown to effectively reduce inflammation and improve symptoms of psoriasis and psoriatic arthritis.
Eigenschaften
IUPAC Name |
N-tert-butyl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O/c1-17(2,3)20-16(22)12-7-9-21(10-8-12)11-13-14(18)5-4-6-15(13)19/h4-6,12H,7-11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXROFTIGKNZFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(CC1)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1-(2-chloro-6-fluorobenzyl)piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.